molecular formula C11H11NO B3058282 4-(Aminomethyl)naphthalen-1-ol CAS No. 887583-54-2

4-(Aminomethyl)naphthalen-1-ol

Cat. No.: B3058282
CAS No.: 887583-54-2
M. Wt: 173.21
InChI Key: NEXBEXIEUGVLCR-UHFFFAOYSA-N
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Description

4-(Aminomethyl)naphthalen-1-ol is an organic compound that belongs to the class of naphthalenes, which are characterized by two fused benzene rings. This compound features an aminomethyl group (-CH2NH2) attached to the fourth position and a hydroxyl group (-OH) attached to the first position of the naphthalene ring. The molecular formula of this compound is C11H11NO, and it has a molecular weight of 173.21 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)naphthalen-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 4-(Nitromethyl)naphthalen-1-ol using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically include a temperature range of 25-50°C and a pressure of 1-5 atm. Another method involves the reductive amination of 4-Formylnaphthalen-1-ol with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reduction processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of advanced catalysts and automated systems further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)naphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group in precursor compounds can be reduced to an amino group using reducing agents such as hydrogen gas and palladium catalyst.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-(Formylmethyl)naphthalen-1-ol or 4-(Carboxymethyl)naphthalen-1-ol.

    Reduction: this compound from 4-(Nitromethyl)naphthalen-1-ol.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)naphthalen-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core, which exhibits strong fluorescence properties.

    Medicine: Explored for its antimicrobial and anticancer properties, as naphthalene derivatives have shown biological activity against various pathogens and cancer cell lines.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial metabolism, leading to antimicrobial effects.

    Pathways Involved: The compound can affect signaling pathways related to cell growth and apoptosis, contributing to its anticancer properties. .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-naphthol: Similar structure but lacks the aminomethyl group.

    5-Amino-1-naphthol: Similar structure with the amino group at a different position.

    2-Naphthol: Lacks the aminomethyl group and has the hydroxyl group at a different position

Uniqueness

4-(Aminomethyl)naphthalen-1-ol is unique due to the presence of both the aminomethyl and hydroxyl groups on the naphthalene ringIts strong fluorescence properties also make it a valuable tool in biological imaging and analytical chemistry .

Properties

IUPAC Name

4-(aminomethyl)naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6,13H,7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXBEXIEUGVLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695369
Record name 4-(Aminomethyl)naphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887583-54-2
Record name 4-(Aminomethyl)-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887583-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)naphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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